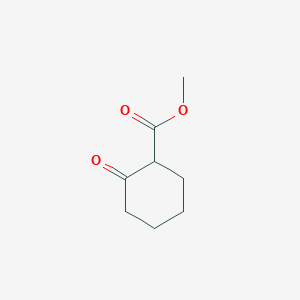

Methyl 2-oxocyclohexanecarboxylate

Description

Dieckmann Cyclization Approaches to Methyl 2-oxocyclohexanecarboxylate

The Dieckmann cyclization, an intramolecular version of the Claisen condensation, is a cornerstone for the synthesis of cyclic β-keto esters, including methyl 2-oxocyclohexanecarboxylate. openstax.orgwikipedia.org This reaction is particularly effective for the formation of stable five and six-membered rings. wikipedia.orgorganic-chemistry.org

Intramolecular Claisen Condensation Mechanisms for Formation

The mechanism of the Dieckmann cyclization mirrors that of the intermolecular Claisen condensation. openstax.orgorganic-chemistry.org The process is initiated by a base, which abstracts an α-proton from one of the ester groups of a diester to form an enolate ion. libretexts.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. youtube.com This intramolecular nucleophilic acyl substitution leads to the formation of a cyclic tetrahedral intermediate. libretexts.org Subsequently, the elimination of an alkoxide leaving group regenerates the carbonyl and forms the cyclic β-keto ester. libretexts.org The final step involves the deprotonation of the highly acidic α-hydrogen of the newly formed β-keto ester by the base, which drives the reaction to completion. libretexts.orgyoutube.com An acidic workup is then required to protonate the resulting enolate and yield the final neutral product. youtube.com

The key steps in the mechanism are:

Enolate Formation: A base removes an alpha-hydrogen to form a resonance-stabilized enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the second ester group intramolecularly. libretexts.org

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group. libretexts.org

Deprotonation: The resulting β-keto ester is deprotonated by the base, a crucial step for driving the equilibrium. libretexts.orglibretexts.org

Protonation: An acidic workup protonates the enolate to give the final product. libretexts.org

Role of Diester Precursors in Dieckmann Cyclization

The choice of the diester precursor is critical in determining the structure of the resulting cyclic β-keto ester. For the synthesis of methyl 2-oxocyclohexanecarboxylate, a 1,7-diester, such as dimethyl pimelate (B1236862) (the dimethyl ester of pimelic acid), is the required starting material. fiveable.me In general, 1,6-diesters lead to the formation of five-membered rings, while 1,7-diesters yield six-membered rings. openstax.orglibretexts.org This preference is attributed to the thermodynamic stability of five- and six-membered ring systems, which have minimal ring strain. libretexts.org

For instance, the Dieckmann cyclization of diethyl adipate (B1204190) (a 1,6-diester) produces a five-membered ring, ethyl 2-oxocyclopentanecarboxylate. youtube.com Conversely, the cyclization of a 1,7-diester like dimethyl pimelate results in the formation of the six-membered ring of methyl 2-oxocyclohexanecarboxylate. fiveable.me The use of unsymmetrical diesters, such as diethyl 3-methylheptanedioate, can lead to a mixture of products, as either ester group can act as the nucleophile or electrophile. openstax.orglibretexts.org

Base-Catalyzed Synthesis Protocols

The Dieckmann cyclization is a base-catalyzed reaction, with sodium alkoxides, such as sodium ethoxide or sodium methoxide (B1231860), being the most commonly employed bases. organic-chemistry.orgyoutube.com A full equivalent of the base is necessary because it is consumed in the final deprotonation step, which is essential for driving the reaction equilibrium towards the product. libretexts.org The choice of alkoxide should generally match the alcohol portion of the ester to prevent transesterification as a side reaction. The reaction is typically carried out in an alcoholic solvent corresponding to the base used. organic-chemistry.org

The general protocol involves treating the diester with the sodium alkoxide in the corresponding alcohol, followed by an acidic workup to neutralize the reaction and protonate the enolate. youtube.com The yields of the Dieckmann condensation are generally good, particularly when the resulting β-keto ester has an enolizable proton, which allows for the final, irreversible deprotonation step. organic-chemistry.org

Influence of Cyclohexane (B81311) Ring Conformation on Dieckmann Cyclization

The stereochemical outcome and feasibility of the Dieckmann cyclization are influenced by the conformational preferences of the forming cyclohexane ring. Cyclohexane and its derivatives are not planar and exist predominantly in a stable chair conformation to minimize angle and torsional strain. masterorganicchemistry.comlibretexts.org During the cyclization of a 1,7-diester to form a six-membered ring, the molecule will adopt a conformation that allows the reactive centers—the α-carbon of one ester and the carbonyl carbon of the other—to come into proximity for the intramolecular reaction to occur.

The transition state of the reaction will favor a chair-like conformation. The stability of the final product, a substituted cyclohexane, is also governed by its conformation. The bulky methoxycarbonyl group in methyl 2-oxocyclohexanecarboxylate will preferentially occupy an equatorial position to minimize steric interactions. libretexts.org While the Dieckmann cyclization itself is primarily driven by the formation of a stable ring, the conformational dynamics of the cyclohexane ring play a crucial role in the reactivity and the stereochemistry of subsequent reactions of the product. nih.gov The interconversion between chair conformations, known as ring-flipping, can influence the accessibility of the α-protons and the reactivity of the ketone and ester functionalities. masterorganicchemistry.com

Alternative Synthetic Routes to Methyl 2-oxocyclohexanecarboxylate

While the Dieckmann cyclization is the most prominent method, other synthetic strategies can be employed to generate β-keto esters like methyl 2-oxocyclohexanecarboxylate.

Ketone Acylation Strategies

An alternative approach to the synthesis of β-keto esters involves the acylation of a pre-formed ketone enolate. In this strategy, a ketone is first deprotonated with a suitable base to form an enolate, which is then reacted with an acylating agent. For the synthesis of methyl 2-oxocyclohexanecarboxylate, this would involve the acylation of cyclohexanone (B45756).

A variety of acylating agents can be utilized, including acyl chlorides and N-acylbenzotriazoles. organic-chemistry.org More recent methods have employed alkyl pentafluorophenylcarbonates as reactive acylating agents in the presence of reagents like MgBr2·Et2O and an amine base. qub.ac.uk These methods offer a versatile route to a wide range of β-keto esters. The acylation of arenes to form aryl ketones is also a well-established transformation, highlighting the broad utility of acylation reactions in organic synthesis. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEENWEAPRWGXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884687 | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41302-34-5 | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41302-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041302345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Compound Information Table

Optimization of Reaction Conditions and Yields

Achieving optimal outcomes in the synthesis of Methyl 2-oxocyclohexanecarboxylate hinges on the careful control of various reaction parameters. Temperature, solvent choice, and catalyst systems are pivotal in maximizing product yield while minimizing the formation of unwanted byproducts. researchgate.netresearchgate.net

Temperature and Solvent Effects in Synthesis

Temperature is a critical factor in reactions involving highly reactive reagents like sodium hydride. In some procedures using NaH in DMSO, reactions are conducted at elevated temperatures, such as 70°C, to ensure the reaction proceeds efficiently. researchgate.net Conversely, the workup often involves quenching the reaction by pouring the mixture into a cold solution of acid, ice, and brine to control the exothermic reaction and facilitate product extraction. tandfonline.com

The choice of solvent is equally important. DMSO is highly effective, but in certain cases, it can lead to the formation of a gel. tandfonline.com To circumvent this issue, a solvent mixture, such as DMSO/THF (75:25), can be employed to maintain a fluid reaction mixture. tandfonline.com The solvent also plays a role in the workup; extractions are typically performed with a mixture like petroleum ether and methyl acetate (B1210297) to efficiently recover the product from the aqueous phase. tandfonline.com

Catalyst Selection and Loading for Enhanced Efficiency

The base system used for deprotonation acts as the critical catalyst or reagent in these syntheses. As noted, a combination of NaH and an in situ-generated alkoxide in DMSO is a particularly effective system. tandfonline.com The efficiency of the reaction is sensitive to the amount of alcohol used for activation. Using a stoichiometric quantity of alcohol to completely convert NaH to the alkoxide leads to a significant reduction in yield and purity. tandfonline.com This indicates that the heterogeneous mixture of NaH and the alkoxide in solution is the optimal catalytic system. The choice of the metal hydride is also crucial, with NaH being effective while LiH fails to promote the reaction. tandfonline.com

Strategies for Byproduct Minimization and Recovery

In the synthesis of substituted cyclohexanones, the formation of isomeric byproducts is a common challenge. For example, in related alkylation reactions, an unwanted 2,2-disubstituted isomer can form alongside the desired product. orgsyn.org A known chemical separation strategy involves converting this unwanted isomer into its formyl derivative, which allows for its removal. orgsyn.org

Effective recovery and purification of the final product are essential for obtaining high purity. A standard and effective workup procedure involves pouring the reaction mixture into a cold aqueous solution of tartaric acid and sodium chloride. tandfonline.com This is followed by extraction with a suitable solvent system, such as a 7:3 mixture of petroleum ether and methyl acetate. tandfonline.com The combined organic extracts are then concentrated under reduced pressure and vacuum dried to yield the final product. tandfonline.com This multi-step recovery process is designed to remove impurities and isolate the Methyl 2-oxocyclohexanecarboxylate.

Enantioselective Synthesis of Methyl 2-oxocyclohexanecarboxylate Derivatives

The creation of single-enantiomer derivatives of methyl 2-oxocyclohexanecarboxylate is a key challenge in modern organic synthesis. Methodologies to achieve this can be broadly categorized into approaches using chiral auxiliaries, organocatalysts, and specific asymmetric reactions, all of which aim to exert precise control over the three-dimensional arrangement of atoms during chemical transformations.

Chiral auxiliary-based synthesis is a powerful and well-established strategy for inducing asymmetry in molecules. This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product.

Evans oxazolidinones are among the most effective and widely used chiral auxiliaries for this purpose. researchgate.net The process typically begins with the acylation of the chiral oxazolidinone auxiliary with a derivative of the cyclohexanone core. The resulting imide is then subjected to deprotonation using a strong base, such as lithium diisopropylamide (LDA), to form a geometrically defined Z-enolate. The lithium cation chelates to the carbonyl oxygen of the auxiliary and the enolate oxygen, creating a rigid, planar structure. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate. wikipedia.orgharvard.edu This steric hindrance forces an incoming electrophile, such as an alkyl halide, to approach from the opposite, unhindered face, resulting in a highly diastereoselective alkylation. harvard.edu Finally, the auxiliary is removed through hydrolysis or reduction to reveal the chiral, substituted product. The efficiency of these auxiliaries allows for the synthesis of functionalized cyclobutane (B1203170) rings with up to 99% enantiocontrol after the auxiliary is removed. researchgate.net

Other notable chiral auxiliaries include those derived from pseudoephedrine, 1,1'-Binaphthyl-2,2'-diol (BINOL), and trans-2-phenylcyclohexanol. wikipedia.orgharvard.edu For instance, pseudoephedrine amides can be readily prepared and their enolates undergo highly diastereoselective alkylations. harvard.edu

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol (B89426) Reactions | Forms rigid Z-enolates with high facial shielding, leading to excellent diastereoselectivity. researchgate.netharvard.edu |

| Pseudoephedrine Amides | Asymmetric Alkylation | Forms highly nucleophilic enolates; products are often crystalline and easily purified. harvard.edu |

| (R)-BINOL | Asymmetric Alkylations, Grignard Additions | Axially chiral auxiliary used to control additions to carbonyls and alkylations of glycine (B1666218) derivatives. wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reactions | Used to control the stereochemistry in ene reactions involving glyoxylate (B1226380) esters. wikipedia.org |

Organocatalysis represents a paradigm shift from traditional metal-based catalysis, utilizing small, chiral organic molecules to accelerate and control the stereochemistry of reactions. Proline and its derivatives are prominent organocatalysts, particularly for reactions involving carbonyl compounds.

A common mechanism in organocatalysis involves the reaction of a ketone, such as a cyclohexanone derivative, with a chiral secondary amine catalyst like proline. This forms a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to the enamine, creating a biased reactive species. The catalyst also possesses a functional group, such as a carboxylic acid in proline, which can act as a general acid to activate an electrophile through hydrogen bonding. This dual activation brings the reactants together in a highly organized, cyclic transition state. youtube.com This constrained arrangement dictates the face from which the electrophile is attacked, leading to the formation of one enantiomer of the product in excess. One of the pioneering applications of this was the proline-catalyzed intramolecular aldol reaction, which can be used to desymmetrize prochiral diketones, creating two new stereocenters with high control. youtube.com This principle is directly applicable to the enantioselective functionalization of the methyl 2-oxocyclohexanecarboxylate system.

| Organocatalyst | Intermediate Formed | Typical Transformation |

|---|---|---|

| (S)-Proline | Chiral Enamine | Aldol and Mannich reactions, α-aminations, Michael additions. youtube.com |

| Imidazolidinones (MacMillan catalysts) | Chiral Iminium Ion | Diels-Alder reactions, Friedel-Crafts alkylations. usm.edu |

| Cinchona Alkaloid Derivatives | Phase-Transfer Catalyst | Asymmetric alkylations, Michael additions, hydroxylations. usm.edu |

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction for derivatizing methyl 2-oxocyclohexanecarboxylate. The strategy involves converting the β-keto ester into a nucleophilic enolate and reacting it with an electrophile, most commonly an alkyl halide. libretexts.org Achieving asymmetry requires that the enolate preferentially reacts on one of its two faces.

As detailed in section 2.4.1, the use of chiral auxiliaries is a primary method for achieving this. In the context of an Evans oxazolidinone-modified substrate, the enolate formation with LDA, often in the presence of lithium chloride, is crucial. The lithium salt helps to aggregate the enolate and promote a clean, rapid reaction, leading to high diastereoselectivity (often >97:3 dr). wikipedia.orgharvard.edu The enolate attacks the alkyl halide in an SN2 fashion. The stereochemical outcome is dictated by the steric bulk of the auxiliary, which blocks one reaction trajectory. wikipedia.org This three-step sequence of enolate formation, diastereoselective alkylation, and subsequent auxiliary cleavage is a robust method for synthesizing 2-substituted cyclohexanone derivatives. libretexts.org

| Substrate Type | Reagents | Electrophile (R-X) | Key Outcome |

|---|---|---|---|

| Evans Imide Derivative | 1) LDA, THF, LiCl 2) R-X | Benzyl (B1604629) bromide, Allyl iodide, Methyl iodide | High diastereoselectivity (often >97:3) due to auxiliary-directed facial blocking. harvard.edu |

| Pseudoephedrine Amide | 1) LDA, THF 2) R-X | Unactivated and β-branched alkyl halides | Highly diastereoselective alkylation, even with sterically demanding electrophiles. harvard.edu |

| Cyclic β-keto ester | 1) NaOEt 2) R-X | Benzyl bromide | Forms racemic 2-alkyl-2-oxocyclohexanecarboxylate in the absence of a chiral influence. libretexts.org |

The stereochemistry of reactions involving cyclohexane rings is profoundly influenced by the ring's conformational preferences, primarily the low-energy chair conformation. For a derivative like methyl 2-oxocyclohexanecarboxylate, the substituents will occupy specific axial or equatorial positions to minimize steric strain, which in turn affects their reactivity.

When an enolate is formed from a substituted cyclohexanone, its geometry and conformation are critical. The approach of an electrophile can occur from either an axial or equatorial trajectory. The stereochemical outcome is a result of a combination of factors: the inherent preference for equatorial attack to avoid steric hindrance from axial hydrogens, and the directing effects of any chiral controllers, like auxiliaries or catalysts.

Furthermore, in existing substituted cyclohexanone systems, regioselectivity becomes a key aspect of stereochemical control. For instance, in the alkylation of 2-methylcyclohexanone (B44802), the reaction can occur at either the C2 or C6 position. Generally, the major product arises from alkylation at the less hindered position (C6) to avoid steric clash, demonstrating an element of inherent stereochemical control based on the substrate's structure. libretexts.org Therefore, achieving a desired stereochemical outcome requires careful consideration of both the reagent control (auxiliaries, catalysts) and the substrate control (conformational and steric properties of the cyclohexane ring).

Enolization and Tautomerism Dynamics

The presence of a hydrogen atom alpha to both the ketone and ester groups in methyl 2-oxocyclohexanecarboxylate gives rise to keto-enol tautomerism, a dynamic equilibrium between the ketone and its corresponding enol forms. masterorganicchemistry.comkhanacademy.org This equilibrium is a critical determinant of the compound's reactivity, influencing the course of many of its reactions.

Keto-Enol Equilibrium and Spectroscopic Analysis

The keto-enol tautomerism of methyl 2-oxocyclohexanecarboxylate involves the interconversion of the primary keto form and two possible enol tautomers. For simple carbonyl compounds, the equilibrium generally favors the more stable keto tautomer. libretexts.orglibretexts.org The stability of the keto form is attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. khanacademy.orglibretexts.org

Spectroscopic methods, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are instrumental in studying this equilibrium. mdpi.comresearchgate.netrsc.org In ¹H NMR spectroscopy, the presence of distinct signals for the keto and enol forms allows for the determination of their relative concentrations. nih.gov For instance, the enol form will exhibit a characteristic signal for the hydroxyl proton, which is absent in the keto form. mdpi.com Similarly, ¹³C NMR spectroscopy can distinguish between the carbonyl carbon of the keto form and the enolic carbon of the enol form. nih.gov

IR spectroscopy also provides valuable insights. The keto form displays a strong absorption band for the C=O stretch of the ketone, while the enol form shows a characteristic O-H stretching frequency and a C=C stretching frequency. mdpi.com The position of the keto-enol equilibrium can be influenced by factors such as the solvent. masterorganicchemistry.comnih.gov In non-polar solvents, intramolecular hydrogen bonding can stabilize the enol form, shifting the equilibrium towards the enol. masterorganicchemistry.com Conversely, polar aprotic solvents may favor the keto form. nih.gov

| Tautomer | Key Spectroscopic Features |

| Keto Form | Strong C=O stretching band in IR spectrum. Absence of O-H signal in ¹H NMR. |

| Enol Form | O-H stretching band in IR spectrum. C=C stretching band in IR spectrum. Presence of O-H signal in ¹H NMR. |

Influence of Substituents on Tautomeric Preferences

The introduction of substituents onto the cyclohexanone ring can significantly alter the position of the keto-enol equilibrium. ed.gov The electronic nature of the substituent plays a crucial role. Electron-donating groups and electron-withdrawing groups can influence the stability of the enol form and thus shift the equilibrium. ed.govnih.gov

For instance, an alkyl group, which is electron-donating, can stabilize the double bond of the enol form through hyperconjugation, thereby increasing the enol content. libretexts.orglibretexts.org Conversely, the effect of an electron-withdrawing group is more complex and can depend on its position and the specific interactions within the molecule. nih.gov The stability of different tautomers can also be influenced by the polarity of the solvent, with an increase in solvent polarity potentially enhancing the effect of certain substituents. nih.gov

| Substituent Type | General Effect on Enol Content | Rationale |

| Electron-Donating (e.g., Alkyl) | Increases | Stabilizes the enol double bond through hyperconjugation. libretexts.orglibretexts.org |

| Electron-Withdrawing | Variable | Effect depends on position and intramolecular interactions. nih.gov |

Nucleophilic Reactions of the Ester and Ketone Moieties

The electrophilic nature of the carbonyl carbons in both the ester and ketone functionalities makes methyl 2-oxocyclohexanecarboxylate susceptible to a wide range of nucleophilic attacks. These reactions are fundamental to its utility in synthetic organic chemistry.

Alkylation Reactions, Including Asymmetric Variations

The α-carbon of methyl 2-oxocyclohexanecarboxylate is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile that can readily participate in alkylation reactions with alkyl halides. This reaction is a cornerstone for introducing new carbon-carbon bonds. stackexchange.com

Significant advancements have been made in the development of asymmetric alkylation reactions, which allow for the stereocontrolled synthesis of chiral molecules. nih.govnih.gov These methods often employ chiral auxiliaries or catalysts to direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. nih.govorganic-chemistry.org For example, iridium-catalyzed asymmetric allylic alkylation has been successfully used to create enantioenriched all-carbon quaternary centers. organic-chemistry.org Another approach involves the use of chiral auxiliaries, which are stoichiometrically attached to the molecule, to direct the stereochemical outcome of the alkylation. nih.gov

Condensation Reactions

Methyl 2-oxocyclohexanecarboxylate is a versatile substrate for various condensation reactions, which are crucial for the formation of larger, more complex molecular architectures. ck12.org These reactions typically involve the nucleophilic addition of an enolate to a carbonyl compound, followed by a dehydration step.

One of the most notable condensation reactions involving this substrate is the Robinson annulation. wikipedia.orgmasterorganicchemistry.comucla.edulibretexts.orglibretexts.org This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this sequence, the enolate of methyl 2-oxocyclohexanecarboxylate can act as the Michael donor, adding to an α,β-unsaturated ketone. libretexts.orglibretexts.org The resulting intermediate then undergoes an intramolecular aldol condensation to yield a cyclohexenone derivative. masterorganicchemistry.comlibretexts.org

Another important condensation reaction is the Dieckmann cyclization, which is an intramolecular Claisen condensation. libretexts.org While methyl 2-oxocyclohexanecarboxylate is the product of a Dieckmann cyclization of a 1,7-diester, it can be subsequently alkylated and then undergo further transformations. libretexts.org

Functional Group Interconversions

The ketone and ester functionalities of methyl 2-oxocyclohexanecarboxylate can be transformed into a variety of other functional groups through well-established synthetic methods. vanderbilt.eduimperial.ac.ukslideshare.netorganic-chemistry.orgmit.edu These interconversions significantly expand the synthetic utility of this starting material.

The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. It can also be converted to an amine via reductive amination. The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted to an acid chloride, amide, or other carboxylic acid derivatives. Furthermore, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

| Initial Functional Group | Reagents/Conditions | Resulting Functional Group |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Ester | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |

| Ester | LiAlH₄ | Primary Alcohol |

Palladium-Catalyzed Transformations

Palladium catalysts are pivotal in a variety of chemical transformations involving methyl 2-oxocyclohexanecarboxylate, facilitating the formation of new carbon-carbon bonds through reactions such as those with propargylic esters and decarboxylative alkylations. These reactions are highly valued for their ability to construct complex molecular architectures under relatively mild conditions.

The palladium-catalyzed reaction of β-keto esters like methyl 2-oxocyclohexanecarboxylate with propargylic carbonates represents a powerful method for the synthesis of multifunctional compounds. These reactions can proceed through a mechanism involving oxidative addition, decarboxylation, and retro-allylation to produce tri- and tetra-substituted allyl allenes. rsc.org The versatility of this method allows for a broad substrate scope, utilizing readily available starting materials. rsc.org

A general mechanism for the palladium-catalyzed allylic substitution, known as the Tsuji-Trost reaction, involves the reaction of a nucleophile with an allylic substrate that has a leaving group, catalyzed by a palladium complex. libretexts.org In the case of methyl 2-oxocyclohexanecarboxylate, the enolate acts as the nucleophile.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of enol carbonates derived from ketones like 2-methylcyclohexanone provides a highly selective route to ketones with α-quaternary or tertiary stereocenters. nih.gov This process is notable for its high chemo-, regio-, and enantioselectivity. nih.gov The reaction conditions for such transformations are typically mild, and they exhibit high catalyst efficiency. nih.gov

For instance, the DAAA of the allyl enol carbonate of 2-methylcyclohexanone has been systematically studied, with investigations into the effects of different chiral ligands, solvents, and reaction temperatures. nih.gov These studies have shown that the choice of ligand and solvent can have a significant impact on the enantiomeric excess (ee) of the product. nih.gov

A related transformation is the palladium-catalyzed decarboxylative annulation reaction of iodoarenes with methyl 2-haloarenecarboxylates, which proceeds via an intermolecular C-H arylation followed by an intramolecular decarboxylative annulation. nih.gov While not directly involving methyl 2-oxocyclohexanecarboxylate as a starting material, this reaction highlights the utility of palladium-catalyzed decarboxylation in the synthesis of complex cyclic structures.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Features | Ref. |

| Methyl 2-oxocyclohexanecarboxylate (as enolate) | Propargylic Carbonate | Palladium Complex | Allyl Allenes | Oxidative addition, decarboxylation, retro-allylation | rsc.org |

| Allyl enol carbonate of 2-methylcyclohexanone | - | Pd(0) / Chiral Ligand | α-Allyl-2-methylcyclohexanone | Decarboxylative Asymmetric Allylic Alkylation (DAAA), High ee | nih.govthieme-connect.de |

| Iodoarene | Methyl 2-haloarenecarboxylate | Palladium (ligand-free) | Fluorenone derivatives | Decarboxylative Annulation | nih.gov |

Hydrogenation and Cross-Coupling Reactions

The modification of methyl 2-oxocyclohexanecarboxylate through hydrogenation and cross-coupling reactions opens avenues to a diverse range of valuable chemical entities. The development of efficient catalysts and a deep understanding of the reaction mechanisms are crucial for achieving high selectivity and yield in these transformations.

The enantioselective hydrogenation of β-keto esters is a well-established method for producing optically active β-hydroxy esters, which are important chiral building blocks. Ruthenium(II)-NHC complexes have been shown to be effective catalysts for the asymmetric hydrogenation of 2-oxazolones, achieving excellent enantioselectivities and yields for a variety of substrates. rsc.org While not directly on methyl 2-oxocyclohexanecarboxylate, this demonstrates the potential of such catalyst systems. The development of catalysts for the enantioselective hydrogenation of ketones often involves the use of chiral ligands, with many commercially available ligands providing high optical purity. youtube.com

The Noyori-Ikariya catalysts, for example, are highly effective for the asymmetric transfer hydrogenation of α-heteroatom-substituted ketones, including β-keto esters. nih.gov These reactions often utilize a mixture of formic acid and triethylamine (B128534) as the hydrogen source. nih.gov The choice of catalyst can be critical, as demonstrated in the reduction of sterically demanding substrates where a more active catalyst may be required to achieve high yield and enantioselectivity. nih.gov

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. lumenlearning.com In the context of β-keto esters, palladium(II)-catalyzed oxidative direct C(sp²)–H/C(sp³)–H cross-coupling of anilides with α-dicarbonyl compounds has been reported, providing a route to α-aryl β-keto esters. rsc.org

The mechanism of these reactions can be influenced by various factors, including the nature of the catalyst, substrates, and additives. For instance, in some palladium-catalyzed cross-coupling reactions, ketones have been found to act as catalyst activators, significantly improving reaction yields. ua.edu The precise mechanism of this activation is still under investigation but highlights the complex interplay of components in the reaction mixture. ua.edu The general catalytic cycle for palladium-mediated C-C cross-coupling reactions provides a framework for understanding these transformations, although specific steps can vary depending on the reaction type (e.g., Heck, Suzuki, Stille). lumenlearning.com

| Reaction Type | Catalyst System | Key Mechanistic Steps | Product Type | Ref. |

| Asymmetric Hydrogenation | Ruthenium(II)-NHC complexes | - | Optically active β-hydroxy esters | rsc.org |

| Asymmetric Transfer Hydrogenation | Noyori-Ikariya catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) | Outer-sphere mechanism | Chiral β-hydroxy esters | nih.govyoutube.com |

| Oxidative C-H/C-H Cross-Coupling | Pd(II) with Mn(OAc)₃·2H₂O | C-H activation | α-Aryl β-keto esters | rsc.org |

| General Pd-Catalyzed Cross-Coupling | Pd(0) or Pd(II) precatalysts | Oxidative addition, transmetalation, reductive elimination | Various cross-coupled products | lumenlearning.com |

Bromination and Iodination Kinetics

The halogenation of ketones and related compounds, such as β-keto esters, at the α-position is a fundamental reaction in organic chemistry. The kinetics of these reactions provide valuable insights into their mechanisms, which can be either acid- or base-catalyzed.

The α-halogenation of aldehydes and ketones in acidic solution is a common laboratory practice, often using bromine in acetic acid. williams.edu The reaction proceeds through the formation of an enol intermediate, which is the rate-determining step. williams.edu This is supported by kinetic studies showing that the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. williams.edu Consequently, the rates of chlorination, bromination, and iodination for a given ketone under acidic conditions are identical. williams.edu

The rate law for the acid-catalyzed halogenation of a ketone can be expressed as: Rate = k[Ketone][H⁺] williams.edu

Under basic conditions, the halogenation of ketones proceeds via an enolate intermediate. nih.gov The formation of the enolate is the rate-determining step, and the reaction rate is dependent on the concentrations of the ketone and the base, but again, independent of the halogen concentration. nih.gov A key difference from acid-catalyzed halogenation is that successive halogenations are faster in basic solutions due to the inductive electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-hydrogens.

The rate law for the base-promoted halogenation of a ketone is given by: Rate = k[Ketone][Base] nih.gov

For β-keto esters like methyl 2-oxocyclohexanecarboxylate, regioselective α-monobromination can be achieved using reagents like bromodimethylsulfonium bromide, often without the need for a catalyst or base. nih.gov The kinetics of iodination of other β-keto esters, such as ethyl levulinate, have been shown to be zero-order with respect to the halogen. rsc.org

| Condition | Rate-Determining Step | Rate Law | Key Characteristics | Ref. |

| Acid-Catalyzed Halogenation | Enol Formation | Rate = k[Ketone][H⁺] | Rate is independent of halogen concentration; monosubstitution is favored. | williams.edu |

| Base-Promoted Halogenation | Enolate Formation | Rate = k[Ketone][Base] | Rate is independent of halogen concentration; polysubstitution is common. | nih.gov |

Rates of Ionization and Enolisation

The rate at which methyl 2-oxocyclohexanecarboxylate undergoes ionization to form an enolate, or tautomerizes to its enol form, is a fundamental aspect of its reactivity. Studies have shown that the rates of bromination and iodination of this compound are independent of the concentration and nature of the halogen used. This indicates that the rate-determining step of these halogenation reactions is the formation of the enol or enolate intermediate. rsc.org

The process is subject to base catalysis, where the presence of a base accelerates the removal of the acidic α-proton, thereby increasing the rate of enolisation. Research comparing the reactivity of methyl 2-oxocyclohexanecarboxylate to its corresponding carboxylic acid (2-oxocyclohexanecarboxylic acid) has revealed a significant difference in their halogenation rates. Under similar conditions, 2-oxocyclohexanecarboxylic acid is halogenated at a rate that is 500 to 1000 times faster than its methyl ester. rsc.org This substantial difference in reactivity highlights the role of the carboxylic acid group in facilitating the enolisation process, a phenomenon not as pronounced in the ester.

Kinetic hydrogen isotope effect studies further illuminate the mechanism of ionization. The observed kinetic isotope effect (kH/kD) for the halogenation of methyl 2-oxocyclohexanecarboxylate provides insight into the C-H bond-breaking step.

| Catalyst | Kinetic Isotope Effect (kH/kD) |

|---|---|

| Uncatalyzed | 4.2 rsc.org |

| Acetate | 7.5 rsc.org |

The data in the table demonstrates that the rate of the reaction is significantly slower when the α-hydrogen is replaced with deuterium, confirming that the cleavage of this C-H bond is integral to the rate-determining step. The variation in the kinetic isotope effect with different catalysts suggests differing transition state structures.

Base-Catalyzed Halogenation Mechanisms

The halogenation of methyl 2-oxocyclohexanecarboxylate in the presence of a base proceeds through a well-established multi-step mechanism. This process is more accurately described as base-promoted, as the base is consumed during the reaction and is therefore not a true catalyst.

The mechanism initiates with the abstraction of the acidic α-hydrogen by a base, leading to the formation of an enolate ion. This enolate is a key reactive intermediate. The negative charge on the enolate is delocalized between the α-carbon and the oxygen atoms of both the ketone and the ester carbonyl groups, which stabilizes the intermediate.

The nucleophilic α-carbon of the enolate then attacks a halogen molecule (e.g., Br₂, Cl₂, or I₂) in a subsequent step. This results in the formation of a new carbon-halogen bond at the α-position and the displacement of a halide ion.

An important characteristic of base-catalyzed halogenation of ketones is the potential for polyhalogenation. The introduction of an electron-withdrawing halogen atom at the α-position increases the acidity of the remaining α-hydrogens. This makes the monohalogenated product more susceptible to deprotonation by the base than the starting material. Consequently, the newly formed enolate of the halogenated ketone can react further with another molecule of the halogen. This process can continue until all α-hydrogens have been replaced by halogen atoms.

Spectroscopic Analysis and Characterization

The structure of methyl 2-oxocyclohexanecarboxylate is confirmed through various spectroscopic techniques.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methoxy (B1213986) group protons (a singlet), the proton at the α-carbon, and the methylene (B1212753) protons of the cyclohexane (B81311) ring.

¹³C NMR: The carbon NMR spectrum provides key information, with expected peaks for the ketone carbonyl carbon, the ester carbonyl carbon, the α-carbon, the methoxy carbon, and the carbons of the cyclohexane ring. nih.gov

IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of both the ketone and the ester functional groups. nih.gov

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak corresponding to its mass-to-charge ratio. nih.gov

Synthetic Applications of Methyl 2 Oxocyclohexanecarboxylate in Complex Molecule Construction

Role as a Key Building Block in Organic Synthesis

Methyl 2-oxocyclohexanecarboxylate serves as a fundamental building block in organic synthesis due to its reactive nature and ability to participate in a variety of chemical reactions. Organic building blocks are functionalized molecules that form the basis for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The presence of both a ketone and an ester functional group allows for selective reactions at either site, providing chemists with a powerful tool for constructing intricate molecular frameworks. This dual reactivity is a key reason for its widespread use in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The versatility of this compound makes it an essential substrate in the ongoing search for novel catalysts and reagents in synthetic chemistry. sigmaaldrich.com

Synthesis of Substituted Tetrahydrobenzofuran Derivatives

One of the notable applications of methyl 2-oxocyclohexanecarboxylate is in the synthesis of substituted tetrahydrobenzofuran derivatives. These heterocyclic compounds are of significant interest due to their presence in a wide array of biologically active molecules. The synthesis can be achieved through a palladium-catalyzed reaction between methyl 2-oxocyclohexanecarboxylate and propargylic esters. sigmaaldrich.com This method provides an efficient route to access these complex structures, which are valuable scaffolds in medicinal chemistry. The reaction highlights the ability of the β-keto ester to act as a nucleophile in transition metal-catalyzed cyclization reactions.

Precursor for Various Cyclic Ketones

Methyl 2-oxocyclohexanecarboxylate is a valuable precursor for the synthesis of a variety of cyclic ketones. Through reactions such as the Dieckmann cyclization, which is an intramolecular Claisen condensation, this compound and its analogs can be used to construct five-membered ring systems. fiveable.me The enolate intermediate formed during this process is a crucial reactive species that drives the cyclization. fiveable.me This methodology allows for the formation of new carbon-carbon bonds and the creation of functionalized cyclic ketones, which are important intermediates in the synthesis of more complex molecules. fiveable.me The versatility of this approach makes it a highly valuable reaction in organic synthesis for creating a wide range of cyclic ketone products. fiveable.me

Applications in Natural Product Synthesis

The structural framework of methyl 2-oxocyclohexanecarboxylate is embedded within numerous natural products, making it a critical starting material for their total synthesis. Its ability to undergo a variety of transformations allows for the construction of the complex carbocyclic cores found in many natural product families. For instance, its derivatives can be utilized in annulation reactions to build polycyclic systems. The strategic manipulation of its functional groups enables the introduction of various substituents and stereocenters, which are crucial for achieving the specific structures of target natural products.

Development of Cycloalkanone Systems with Unsaturated Side Chains

Research has demonstrated the utility of methyl 2-oxocyclohexanecarboxylate in the development of cycloalkanone systems bearing unsaturated side chains. These structures are of interest for their potential biological activities and as intermediates for further synthetic transformations. One approach involves the conjugate reduction of exocyclic α,β-unsaturated carbonyl compounds derived from methyl 2-oxocyclohexanecarboxylate. researchgate.net This can be achieved using polymethylhydrosiloxane (B1170920) (PMHS) as a mild and environmentally friendly reducing agent, catalyzed by iron complexes. researchgate.net This method provides an efficient and green route to α-benzyl cyclic ketone scaffolds, which are synthetically useful building blocks. researchgate.net

Synthesis of Pharmaceutical Intermediates

The versatility of methyl 2-oxocyclohexanecarboxylate extends to the synthesis of key intermediates for the pharmaceutical industry. jocpr.comresearchgate.net Its structural features allow for its incorporation into a variety of drug scaffolds. The ability to modify the cyclic ketone and ester functionalities provides a pathway to a diverse range of substituted cyclic compounds that are precursors to active pharmaceutical ingredients (APIs).

Loxoprofen Synthesis

A significant application of a related compound, methyl 2-oxocyclopentanecarboxylate, is in the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). google.comnih.gov Loxoprofen is a prodrug that is metabolized in the body to its active trans-alcohol form. nih.gov The synthesis of Loxoprofen involves the coupling of a phenyl-containing fragment with a cyclopentanone (B42830) moiety. While various synthetic routes to Loxoprofen have been developed, many utilize a cyclopentanone derivative as a key building block. google.comgoogle.comchemicalbook.com For example, one synthetic pathway involves the reaction of methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionate with sodium hydroxide (B78521) in ethanol (B145695) to yield Loxoprofen sodium. chemicalbook.com

Aromatase Inhibitor Development

Aromatase is a key enzyme in the biosynthesis of estrogens and has been a significant target in the development of treatments for hormone-dependent breast cancer. nih.govcumhuriyet.edu.trresearchgate.net While direct synthesis of aromatase inhibitors using methyl 2-oxocyclohexanecarboxylate is not extensively detailed in the provided research, the utility of structurally similar compounds highlights the potential of this chemical family.

For instance, research has demonstrated the successful synthesis of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives, which show potent aromatase inhibitory activity, using methyl 2-oxocyclopentanecarboxylate as the starting material. nih.gov In these syntheses, the cyclopentanone core undergoes a series of reactions to build a complex structure capable of interacting with the aromatase enzyme. One such derivative, 1-(4-chlorobenzyl)-cis-2-(1H-imidazol-1-ylmethyl)cyclopentanol, was identified as a particularly potent inhibitor. nih.gov This suggests that cyclic keto-esters like methyl 2-oxocyclohexanecarboxylate could serve as valuable scaffolds for creating novel non-steroidal aromatase inhibitors.

Table 1: Comparison of IC50 Values for Aromatase Inhibitors

| Compound | IC50 Value (M) | Starting Material Analogue |

| 1-(4-chlorobenzyl)-cis-2-(1H-imidazol-1-ylmethyl)cyclopentanol (10a) | 4 x 10⁻⁸ | Methyl 2-oxocyclopentanecarboxylate |

| Formestane | > 4 x 10⁻⁸ | - |

| Fadrozole | < 4 x 10⁻⁸ | - |

This table presents data for compounds synthesized from a cyclopentane (B165970) analogue to illustrate the potential of cyclic keto-esters in aromatase inhibitor development. nih.gov

Novel Drug Molecule Precursors

Methyl 2-oxocyclohexanecarboxylate has been identified as a key intermediate in the synthesis of novel therapeutic agents. Its bifunctional nature allows it to be a versatile building block for various molecular frameworks.

One notable application is its use as an intermediate in the preparation of TRPA1 antagonists. chemicalbook.com The Transient Receptor Potential Ankryin 1 (TRPA1) is an ion channel involved in pain pathways, making its antagonists a target for the treatment of pain and other related diseases. chemicalbook.com

Furthermore, methyl 2-oxocyclohexanecarboxylate is utilized in the synthesis of substituted tetrahydrobenzofuran derivatives. sigmaaldrich.comchemicalbook.com This is achieved through a reaction with propargylic esters in the presence of a palladium catalyst. sigmaaldrich.comchemicalbook.com Tetrahydrobenzofuran cores are present in a variety of biologically active molecules, indicating the importance of this synthetic route.

Table 2: Synthetic Utility of Methyl 2-oxocyclohexanecarboxylate

| Application | Synthetic Role | Resulting Compound Class |

| Pain Therapeutics | Intermediate | TRPA1 Antagonists |

| Organic Synthesis | Reactant | Substituted Tetrahydrobenzofuran Derivatives |

Agrochemical Applications and Pesticide Development

Based on the available research, there is insufficient information to detail the specific applications of methyl 2-oxocyclohexanecarboxylate in the development of agrochemicals and pesticides.

Potential in Material Science for Polymer Development

Based on the available research, there is insufficient information to detail the potential of methyl 2-oxocyclohexanecarboxylate in the development of polymers for material science. While research into polymers containing methyl ester functionalities, such as certain poly(2-oxazoline)s, exists, a direct synthetic link to methyl 2-oxocyclohexanecarboxylate is not established in the provided sources. rsc.orgresearchgate.net

Spectroscopic and Computational Studies on Methyl 2 Oxocyclohexanecarboxylate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of each atom within the methyl 2-oxocyclohexanecarboxylate molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of methyl 2-oxocyclohexanecarboxylate displays characteristic signals corresponding to the different types of protons present. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet. The protons on the cyclohexane (B81311) ring give rise to a series of complex multiplets due to their various chemical shifts and spin-spin coupling interactions. The proton at the C1 position, being adjacent to both the ketone and the ester carbonyl groups, will have a distinct chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances include those for the two carbonyl carbons (the ketone and the ester), the methoxy carbon, and the six carbons of the cyclohexane ring. The chemical shifts of the ring carbons vary depending on their proximity to the electron-withdrawing carbonyl groups. nih.gov For instance, the carbon atom at the C2 position, bearing the ketone group, will be significantly downfield.

Table 1: Representative NMR Data for Methyl 2-oxocyclohexanecarboxylate

| Nucleus | Chemical Shift (ppm) | Description |

| ¹³C | ~200-210 | Ketone Carbonyl (C=O) |

| ¹³C | ~170-175 | Ester Carbonyl (C=O) |

| ¹³C | ~50-55 | Methoxy Carbon (-OCH₃) |

| ¹³C | ~20-60 | Cyclohexane Ring Carbons |

| ¹H | ~3.6-3.8 | Methoxy Protons (-OCH₃) |

| ¹H | ~1.5-3.5 | Cyclohexane Ring Protons |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of methyl 2-oxocyclohexanecarboxylate exhibits strong absorption bands characteristic of its key functional groups. nih.gov

A prominent feature in the spectrum is the presence of two distinct carbonyl (C=O) stretching vibrations. The ketone carbonyl typically absorbs at a lower wavenumber (around 1715-1730 cm⁻¹) compared to the ester carbonyl, which appears at a higher wavenumber (around 1735-1750 cm⁻¹). The C-O stretching vibrations of the ester group are also observable.

Table 2: Characteristic IR Absorption Bands for Methyl 2-oxocyclohexanecarboxylate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone | C=O Stretch | ~1715 - 1730 |

| Ester | C=O Stretch | ~1735 - 1750 |

| Ester | C-O Stretch | ~1000 - 1300 |

| Alkane | C-H Stretch | ~2850 - 3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For methyl 2-oxocyclohexanecarboxylate, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio corresponding to its molecular weight (156.18 g/mol ). scbt.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The exact mass of methyl 2-oxocyclohexanecarboxylate (C₈H₁₂O₃) is 156.078644 Da. nih.gov

The fragmentation pattern in the mass spectrum can also be informative. Common fragmentation pathways for this molecule might include the loss of the methoxy group (-OCH₃) or the entire ester group.

Chromatographic Techniques (GC, HPLC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of methyl 2-oxocyclohexanecarboxylate and for separating and quantifying its enantiomers.

Gas Chromatography (GC): GC is widely used to determine the purity of volatile compounds like methyl 2-oxocyclohexanecarboxylate. sigmaaldrich.com A sample is vaporized and injected into a column, and the components are separated based on their boiling points and interactions with the stationary phase. A pure sample will show a single major peak in the chromatogram. tcichemicals.comfishersci.ca

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for purity assessment. For determining the enantiomeric excess (the measure of the purity of a chiral substance), a chiral stationary phase is required. mdpi.comsemanticscholar.org Chiral HPLC allows for the separation of the two enantiomers of methyl 2-oxocyclohexanecarboxylate, and the relative peak areas can be used to calculate the enantiomeric excess. mdpi.comsemanticscholar.org

Theoretical and Computational Chemistry Approaches

In addition to experimental techniques, theoretical and computational methods provide valuable insights into the molecular properties of methyl 2-oxocyclohexanecarboxylate.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org For methyl 2-oxocyclohexanecarboxylate, DFT calculations can be employed to:

Optimize the Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Determine the Electronic Structure: These calculations provide information about the distribution of electrons within the molecule, including the energies of the molecular orbitals (HOMO and LUMO) and the partial charges on the atoms. This information can help in understanding the molecule's reactivity.

Predict Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to confirm the structure. researchgate.net

By combining advanced spectroscopic analysis with theoretical calculations, a comprehensive understanding of the structure and properties of methyl 2-oxocyclohexanecarboxylate can be achieved.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The HOMO-LUMO energy gap is calculated to understand the charge transfer interactions that can occur within the molecule, which correlates with its bioactivity. aimspress.com For β-keto esters in general, the presence of both a ketone and an ester group influences the electron distribution. The HOMO is typically associated with the regions capable of donating electrons, such as the enolate form, while the LUMO is centered on the electrophilic carbonyl carbons. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of many chemical reactions. researchgate.net

**Table 1: Representative FMO Data for an Analogous Cyclohexane Carboxylate Derivative***

| Parameter | Value (eV) |

| HOMO Energy | -0.250 |

| LUMO Energy | -0.016 |

| HOMO-LUMO Gap (ΔE) | 0.234 |

*Data derived from DFT calculations on methyl 2-methoxycyclohex-3-ene-1-carboxylate, a structurally related compound. researchgate.netdntb.gov.ua This data is illustrative of the values obtained for similar cyclic ester systems.

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (MEP or ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential, respectively.

For Methyl 2-oxocyclohexanecarboxylate, the ESP map would highlight the key reactive sites. The oxygen atoms of both the keto and ester carbonyl groups are electronegative and would be surrounded by regions of negative potential (red), making them Lewis basic sites and capable of hydrogen bonding. Conversely, the carbonyl carbons are electron-deficient due to the pull of the adjacent oxygens, creating regions of positive potential (blue), marking them as the primary electrophilic sites for nucleophilic attack. The acidic α-hydrogen, located on the carbon between the two carbonyl groups, would also be associated with a region of positive potential, indicating its susceptibility to deprotonation by a base.

A DFT study on the related methyl 2-methoxycyclohex-3-ene-1-carboxylate provides a clear example of this charge distribution, where the map illustrates the molecular shape, size, and the locations of positive, negative, and neutral potentials. researchgate.netdntb.gov.ua

Thermodynamic Property Prediction

Computational chemistry enables the prediction of various thermodynamic properties of molecules, providing insights into their stability and the spontaneity of their reactions. Key parameters such as standard enthalpy of formation (ΔH°), standard Gibbs free energy of formation (ΔG°), and standard entropy (S°) can be calculated using methods like Density Functional Theory (DFT). These calculations are crucial for understanding reaction equilibria and predicting whether a chemical process is favorable under specific conditions.

For Methyl 2-oxocyclohexanecarboxylate, computational modeling can predict its thermodynamic stability. While specific thermodynamic data sets for this exact molecule were not found in the surveyed literature, the methodology is well-established. For example, DFT calculations on other complex esters, such as methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, have been used to determine these properties. Such studies calculate the changes in standard energy (ΔE°), enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) for the formation reaction, allowing for predictions of its spontaneity.

The thermodynamic properties for the solubility of related methyl esters have also been investigated, providing data on enthalpy and entropy of solution, which are critical for understanding their behavior in different solvents. researchgate.net Although a study from 1947 investigated the thermodynamic properties of cyclohexane and its simple alkyl derivatives, modern computational methods provide a more direct and precise prediction for complex functionalized molecules like Methyl 2-oxocyclohexanecarboxylate.

Mechanistic Investigations via Computational Modeling

The primary synthetic route to Methyl 2-oxocyclohexanecarboxylate is the Dieckmann condensation, an intramolecular version of the Claisen condensation. libretexts.orgresearchgate.net This reaction is fundamental in organic chemistry for forming five- and six-membered cyclic β-keto esters from appropriate diesters. libretexts.org

Computational modeling, particularly with DFT, is a powerful tool for elucidating the detailed mechanisms of such reactions. It allows for the mapping of the reaction pathway, identification of transition states, and calculation of activation energies. The mechanism of the Dieckmann condensation proceeds through several key steps: libretexts.orgyoutube.com

Enolate Formation: A base, typically an alkoxide like sodium ethoxide, removes the acidic α-proton from one of the ester groups to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule in a nucleophilic acyl substitution reaction. This step is a 5-exo-trig or 6-exo-trig cyclization, leading to the formation of a cyclic tetrahedral intermediate.

Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group to yield the cyclic β-keto ester.

Final Deprotonation: The resulting β-keto ester is highly acidic at the α-position between the two carbonyls. It is rapidly deprotonated by the alkoxide base generated in the previous step. This final, essentially irreversible acid-base reaction drives the equilibrium of the entire process towards the product.

Protonation: A final workup step with an acid (e.g., H₃O⁺) is required to protonate the enolate and yield the final neutral β-keto ester product. libretexts.org

While a specific DFT study modeling the Dieckmann condensation of diethyl heptanedioate (B1236134) to form Methyl 2-oxocyclohexanecarboxylate was not identified, computational studies on related condensation reactions have confirmed these mechanistic pathways. researchgate.net These models help to rationalize reaction outcomes and stereoselectivities by analyzing the energies of intermediates and transition states.

Derivatization and Analog Development of Methyl 2 Oxocyclohexanecarboxylate

Synthesis of Alkylated and Substituted Methyl 2-oxocyclohexanecarboxylate Derivatives

The core of derivatizing methyl 2-oxocyclohexanecarboxylate lies in the alkylation of its enolate form. The acidic proton at the α-carbon (the carbon between the ketone and the ester carbonyls) can be readily removed by a suitable base to generate a nucleophilic enolate ion. This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to introduce a substituent at the α-position. pressbooks.publibretexts.org

A general sequence for the alkylation of methyl 2-oxocyclohexanecarboxylate involves:

Enolate Formation: Treatment with a base, such as sodium methoxide (B1231860) or a stronger base like lithium diisopropylamide (LDA), to deprotonate the α-carbon. pressbooks.pub

Alkylation: Reaction of the resulting enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). pressbooks.publibretexts.org

This process can be extended to introduce a variety of alkyl and substituted alkyl groups. For instance, the reaction of methyl 2-oxocyclohexanecarboxylate with propargyl esters in the presence of a palladium catalyst has been used to synthesize substituted tetrahydrobenzofuran derivatives. sigmaaldrich.comsigmaaldrich.com

Furthermore, other types of substitutions are possible. The enol form of methyl 2-oxocyclohexanecarboxylate can undergo reactions like photoaddition with alkenes, although derivatives of the enol, such as the enol acetate (B1210297) or trimethylsilyl (B98337) enol ether, are often more effective participants in these [2+2] cycloadditions. acs.org Additionally, reactions with reagents like 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one can lead to the formation of α-amino ketone derivatives. rsc.org

The synthesis of these derivatives is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from relatively simple starting materials.

Comparison with Related Cyclic β-Keto Esters

The chemical reactivity and properties of methyl 2-oxocyclohexanecarboxylate can be better understood by comparing it with other cyclic β-keto esters that differ in ring size or the ester group.

Methyl 2-oxocyclopentanecarboxylate

Methyl 2-oxocyclopentanecarboxylate, with its five-membered ring, exhibits similar reactivity to its six-membered counterpart. It is also readily alkylated at the α-position and has been utilized in the synthesis of various derivatives, including 1,2-disubstituted imidazolylmethylcyclopentanol derivatives and methyl 1-(4-bromobutyl)-2-oxocyclopentanecarboxylate. sigmaaldrich.com The primary difference often lies in the stereochemical outcomes of reactions due to the differing ring strain and conformational flexibility between the cyclopentane (B165970) and cyclohexane (B81311) rings.

| Property | Methyl 2-oxocyclopentanecarboxylate |

| Molecular Formula | C₇H₁₀O₃ sigmaaldrich.com |

| Molecular Weight | 142.15 g/mol sigmaaldrich.com |

| Boiling Point | 105 °C / 19 mmHg sigmaaldrich.com |

| Density | 1.145 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.456 sigmaaldrich.com |

Ethyl 2-oxocyclohexanecarboxylate

Ethyl 2-oxocyclohexanecarboxylate is a very close analog, differing only in the ester group (ethyl vs. methyl). nih.gov Its chemical reactivity is virtually identical to methyl 2-oxocyclohexanecarboxylate, and it is frequently used interchangeably in synthetic schemes, with the choice often depending on the desired final product or the specifics of the subsequent reaction steps. pressbooks.publibretexts.org Like its methyl ester counterpart, it can be alkylated and used in various synthetic transformations. chemicalbook.com For example, its reaction with phenyl vinyl sulfoxide (B87167) followed by pyrolysis yields a 1-vinyl derivative. chemicalbook.com

| Property | Ethyl 2-oxocyclohexanecarboxylate |

| Molecular Formula | C₉H₁₄O₃ sigmaaldrich.com |

| Molecular Weight | 170.21 g/mol sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 106 °C / 11 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 1.064 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.477 sigmaaldrich.comsigmaaldrich.com |

Ethyl 1-methyl-2-oxocyclohexanecarboxylate

This derivative is the result of the α-methylation of ethyl 2-oxocyclohexanecarboxylate. sigmaaldrich.com The presence of the methyl group at the α-position means it can no longer be deprotonated at that site, thus altering its reactivity profile. It serves as an example of a product obtained from the alkylation of the parent β-keto ester.

| Property | Ethyl 1-methyl-2-oxocyclohexanecarboxylate |

| Molecular Formula | C₁₀H₁₆O₃ sigmaaldrich.com |

| CAS Number | 5453-94-1 sigmaaldrich.com |

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate

Similar to the ethyl ester analog above, this compound is the α-methylated derivative of methyl 2-oxocyclohexanecarboxylate. nih.gov The introduction of the methyl group at the 1-position prevents further alkylation at this site.

| Property | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate |

| Molecular Formula | C₉H₁₄O₃ nih.gov |

| Molecular Weight | 170.21 g/mol nih.gov |

| IUPAC Name | methyl 1-methyl-2-oxocyclohexane-1-carboxylate nih.gov |

Methyl 2-oxocycloheptanecarboxylate

Expanding the ring to seven members, as in methyl 2-oxocycloheptanecarboxylate, can influence the reactivity due to increased conformational flexibility compared to the six-membered ring. However, the fundamental reactivity of the β-keto ester group remains.

| Property | Methyl 2-oxocycloheptanecarboxylate |

| Molecular Formula | C₉H₁₄O₃ nih.gov |

| Molecular Weight | 170.21 g/mol nih.gov |

| IUPAC Name | methyl 2-oxocycloheptane-1-carboxylate nih.gov |

Functional Group Modifications and Transformations of Methyl 2-oxocyclohexanecarboxylate

The reactivity of methyl 2-oxocyclohexanecarboxylate is primarily dictated by the interplay between its ketone and ester functional groups, which are in a β-relationship. This arrangement leads to an acidic α-hydrogen at the C1 position, enabling a rich variety of chemical transformations. These modifications are crucial for the development of new derivatives and analogues with potential applications in various fields of chemical synthesis. The principal reactions involve the electrophilic and nucleophilic centers of the molecule, namely the enolizable α-position, the carbonyl carbon of the ketone, and the ester moiety.

α-Alkylation and Acylation

The presence of the acidic proton at the carbon between the two carbonyl groups allows for easy formation of a nucleophilic enolate under basic conditions. This enolate can then react with various electrophiles, such as alkyl halides and acyl chlorides, to introduce new substituents at the α-position.

α-Alkylation: The alkylation of β-keto esters like methyl 2-oxocyclohexanecarboxylate is a well-established method for forming carbon-carbon bonds. libretexts.orgpressbooks.pub The reaction is typically carried out by treating the β-keto ester with a base to generate the enolate, followed by the addition of an alkylating agent. libretexts.org The choice of base and reaction conditions can influence the outcome, particularly in cases where multiple enolates can form. nih.gov For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures often favors the formation of the kinetic enolate. nih.gov Subsequent reaction with an alkyl halide, such as methyl iodide, leads to the corresponding α-alkylated product. nih.govnih.gov

Table 1: Representative α-Alkylation of β-Keto Esters

| Starting Material | Base/Solvent | Alkylating Agent | Product | Reference(s) |

|---|---|---|---|---|

| Diethyl malonate | Sodium ethoxide/Ethanol (B145695) | Alkyl halide | α-Substituted malonic ester | libretexts.org |

| Ethyl acetoacetate | Sodium ethoxide | Alkyl halide | α-Alkylated acetoacetic ester | libretexts.org |

α-Acylation: Similar to alkylation, the enolate of methyl 2-oxocyclohexanecarboxylate can be acylated using acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a 1,3-dicarbonyl compound. This transformation is a key step in the synthesis of more complex molecular architectures.

Reduction of the Ketone and Ester Groups

The selective reduction of one of the two carbonyl groups in methyl 2-oxocyclohexanecarboxylate is a common strategy for generating new derivatives. The choice of reducing agent is critical for achieving the desired selectivity.

Selective Ketone Reduction: The ketone functionality is generally more reactive towards nucleophilic reducing agents than the ester group. mychemblog.com Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is often used for the selective reduction of ketones to secondary alcohols in the presence of esters. mychemblog.compearson.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. mychemblog.comresearchgate.nethilarispublisher.com This transformation yields methyl 2-hydroxycyclohexanecarboxylate, which exists as a mixture of cis and trans diastereomers.

Table 2: Selective Reduction of Ketones in the Presence of Esters

| Starting Material | Reducing Agent/Solvent | Product | Reference(s) |

|---|---|---|---|

| Methyl (2-oxocyclohexyl)acetate | Sodium borohydride/Methanol | Methyl (2-hydroxycyclohexyl)acetate | mychemblog.com |

| 2-Methylcyclohexanone (B44802) | Sodium borohydride/Methanol | 2-Methylcyclohexanol | researchgate.nethilarispublisher.comresearchgate.net |

Reduction of Both Ketone and Ester: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester groups. The reaction of methyl 2-oxocyclohexanecarboxylate with LiAlH₄ would be expected to yield a diol, (1-(hydroxymethyl)cyclohexan-1,2-diol), after an acidic workup.

Formation of Enamines and Imines

The ketone carbonyl group can react with primary or secondary amines to form imines and enamines, respectively. These derivatives are valuable intermediates for further functionalization.